REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[C:4]#[N:5].Cl.Cl[C:13](N)=[NH:14].S1(CCCC1)(=O)=O.CS(C)(=O)=O.[NH3:28]>O>[Cl:10][C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[N:1]=[C:13]([NH2:14])[N:5]=[C:4]2[NH2:28] |f:1.2|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC(=N)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC(=NC2=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |